molecular formula C10H13NO3 B159354 (2R,3S)-3-Phenylisoserine methyl ester CAS No. 131968-74-6

(2R,3S)-3-Phenylisoserine methyl ester

Cat. No.: B159354
CAS No.: 131968-74-6
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-DTWKUNHWSA-N
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Description

(2R,3S)-3-Phenylisoserine methyl ester is a chiral compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly taxane derivatives. Its unique stereochemistry makes it an essential building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R,3S)-3-Phenylisoserine methyl ester typically involves the enantioselective synthesis from racemic mixtures. One common method includes the resolution of the racemate threo-phenylisoserine amide, followed by conversion to the desired ester form . The reaction conditions often involve the use of specific catalysts and solvents to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of advanced separation techniques and optimized reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Phenylisoserine methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R,3S)-3-Phenylisoserine methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of taxane derivatives, which are used as anticancer agents.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenylisoserine methyl ester involves its interaction with specific molecular targets and pathways. In the context of its use in taxane derivatives, the compound contributes to the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-Phenylserine methyl ester
  • (2S,3R)-3-Phenylisoserine methyl ester
  • (2R,3R)-3-Phenylisoserine methyl ester

Uniqueness

(2R,3S)-3-Phenylisoserine methyl ester is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its role as an intermediate in the synthesis of taxane derivatives, making it more effective in its applications compared to other similar compounds .

Properties

IUPAC Name

methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436431
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131968-74-6
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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